MDM2 Binding Affinity of Downstream Product MI-1061 vs. Alternative Halogen-Substituted Benzylidene Precursors
The spiro-oxindole MI-1061, synthesized exclusively from 6-chloro-3-[(3-chloro-2-fluorophenyl)methylene]-1,3-dihydro-2H-indol-2-one as the dipolarophile, exhibits a Ki of 0.16 nM for MDM2 in a fluorescence polarization competitive binding assay [1]. In contrast, the first-generation spiro-oxindole MI-77301 (SAR405838), derived from an analog bearing a 3-chloro substitution on the benzylidene but differing in the oxindole core halogenation, shows a Ki of 0.88 nM [2]. The 5.5-fold improvement in binding affinity is directly attributable to the specific 6-chloro-3-chloro-2-fluorobenzylidene substitution pattern of the precursor dipolarophile.
| Evidence Dimension | MDM2 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.16 nM (MI-1061 derived from target compound) |
| Comparator Or Baseline | MI-77301 (derived from analog without 6-Cl substitution): Ki = 0.88 nM |
| Quantified Difference | 5.5-fold improvement in binding affinity (0.16 nM vs. 0.88 nM) |
| Conditions | Fluorescence polarization competitive binding assay; recombinant human MDM2 protein |
Why This Matters
A 5.5-fold lower Ki translates to substantially greater MDM2 target engagement at equimolar dosing, which is critical for achieving tumor regression in vivo—a benchmark for selecting the correct precursor in medicinal chemistry campaigns.
- [1] Aguilar, A., et al. Design of chemically stable, potent, and efficacious MDM2 inhibitors that exploit the retro-Mannich ring-opening-cyclization reaction mechanism in spiro-oxindoles. J. Med. Chem. 2014, 57(24), 10486-10498. View Source
- [2] Wang, S., et al. SAR405838: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression. Cancer Res. 2014, 74(20), 5855-5865. View Source
